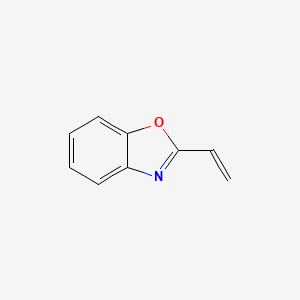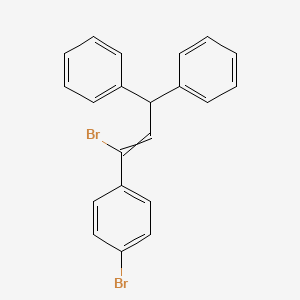
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and a diphenylprop-1-enyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(1-bromo-3,3-diphenylprop-1-enyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by the removal of a proton to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the diphenylprop-1-enyl group, followed by bromination to attach the bromine atoms at specific positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted positions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields brominated derivatives, while nucleophilic substitution with NaOH can produce phenol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The compound’s bromine atoms and aromatic structure allow it to participate in a range of chemical transformations, influencing the pathways and intermediates formed during reactions .
Comparison with Similar Compounds
1-Bromo-3-iodobenzene: This compound also contains a bromine atom attached to a benzene ring but differs in the presence of an iodine atom instead of a second bromine.
4-Bromo-2-nitrotoluene: This compound has a bromine atom and a nitro group attached to the benzene ring, offering different reactivity and applications.
Uniqueness: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is unique due to its specific substitution pattern and the presence of the diphenylprop-1-enyl group.
Properties
Molecular Formula |
C21H16Br2 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
1-bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H16Br2/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H |
InChI Key |
UWSXSYDPVLHLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
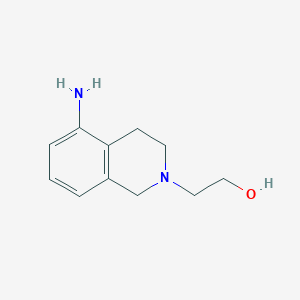
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
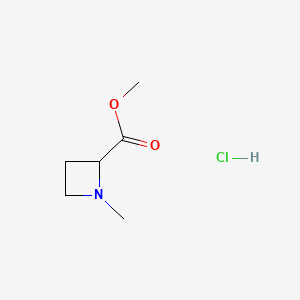
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
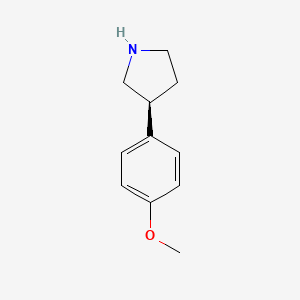

![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
